molecular formula C3H7NaO3S3 B10762823 Unithiol CAS No. 37260-06-3

Unithiol

Cat. No.: B10762823
CAS No.: 37260-06-3
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-UHFFFAOYSA-M
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Description

Unithiol, also known as 2,3-dimercaptopropane-1-sulfonic acid, is a chelating agent primarily used for the treatment of heavy metal poisoning. It was first synthesized in 1956 by Petrunkin in Kiev and became available in the former Soviet Union by 1958. This compound is known for its ability to form stable complexes with various heavy metals, making it an effective antidote for poisoning by metals such as arsenic and mercury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unithiol can be synthesized through several methods, including traditional chemical synthesis and more recent “green” synthesis approaches. One traditional method involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a temperature of around 60°C and a pH of 7-8 to ensure the stability of the thiol groups .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Unithiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are particularly reactive and can form disulfide bonds under oxidative conditions. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, reduced thiol compounds, and various substituted derivatives of this compound .

Scientific Research Applications

Unithiol has a wide range of scientific research applications across various fields:

Mechanism of Action

Unithiol exerts its effects primarily through its ability to chelate heavy metals. The thiol groups in this compound bind to metal ions, forming stable complexes that are excreted from the body through urine. This process prevents the metals from interacting with biological molecules and causing toxicity . This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

  • Dimercaprol (British Anti-Lewisite)
  • Succimer (Dimercaptosuccinic acid)
  • Penicillamine

Unithiol’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPAWQCCGEWTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-61-3 (parent cpd)
Record name Unithiol
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DSSTOX Substance ID

DTXSID40958410
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name 2,3-Dimercapto-1-propanesulfonic acid sodium salt
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CAS No.

4076-02-2, 37260-06-3
Record name Unithiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Record name Sodium 2,3-dimercaptopropanesulphonate
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Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE
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